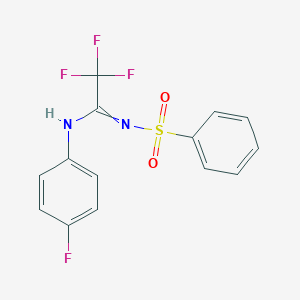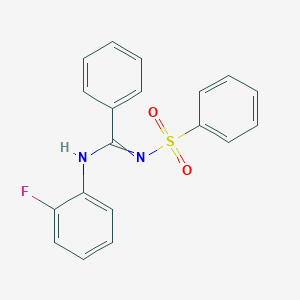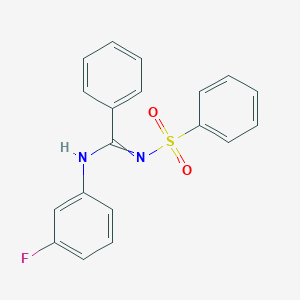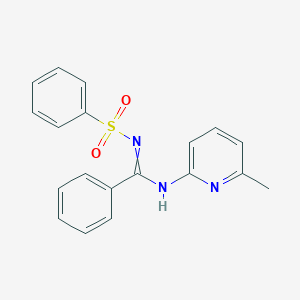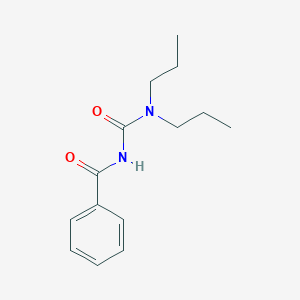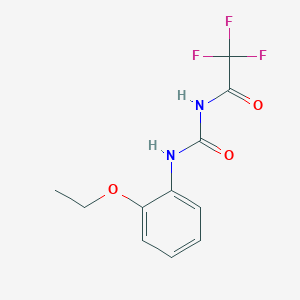![molecular formula C17H18N2OS B284223 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. This compound is also known as BZMSE, and its molecular formula is C19H20N2S. In
Wirkmechanismus
The mechanism of action of BZMSE is still not fully understood. However, it has been suggested that BZMSE may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BZMSE may also interact with proteins in the cell, leading to changes in their activity.
Biochemical and Physiological Effects:
BZMSE has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BZMSE can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. BZMSE has also been shown to induce apoptosis in cancer cells. In addition, BZMSE has been used as a fluorescent probe to study protein-ligand interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BZMSE is its potential application as an anti-tumor agent. BZMSE has been shown to have anti-tumor activity in vitro, making it a potential candidate for cancer treatment. In addition, BZMSE has been used as a fluorescent probe to study protein-ligand interactions. However, one limitation of BZMSE is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of BZMSE. One potential direction is to further investigate its anti-tumor activity in vivo. In addition, BZMSE could be used as a tool to study protein-ligand interactions in more detail. Furthermore, the synthesis of BZMSE could be optimized to improve its yield and purity. Overall, the study of BZMSE has the potential to lead to new insights in cancer treatment and protein-ligand interactions.
Synthesemethoden
The synthesis of BZMSE involves the reaction of 2-(bromomethyl) benzimidazole with 3-methylphenol in the presence of potassium carbonate and copper powder. This reaction results in the formation of BZMSE as a white solid. The yield of BZMSE is about 70%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
BZMSE has been studied for its potential applications in various fields, including medicine and biochemistry. In medicine, BZMSE has been shown to have anti-tumor activity in vitro, making it a potential candidate for cancer treatment. In biochemistry, BZMSE has been used as a fluorescent probe to study protein-ligand interactions.
Eigenschaften
Molekularformel |
C17H18N2OS |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[2-(3-methylphenoxy)ethylsulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2OS/c1-13-5-4-6-14(11-13)20-9-10-21-12-17-18-15-7-2-3-8-16(15)19-17/h2-8,11H,9-10,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
ASHAMCREPXTDMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCSCC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCSCC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
